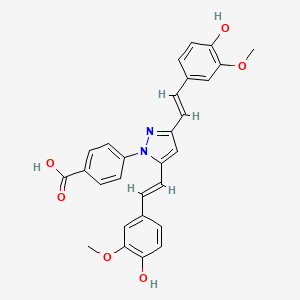
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with hydroxy and methoxy styryl groups, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Styryl group addition: The pyrazole intermediate is then subjected to a Wittig reaction with 4-hydroxy-3-methoxybenzaldehyde to introduce the styryl groups.
Benzoic acid attachment: Finally, the benzoic acid moiety is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The styryl groups can be hydrogenated to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated hydroxy and methoxy derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors due to its structural features.
Pathways Involved: The compound may modulate oxidative stress pathways and inflammatory responses through its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
3,5-bis(4-carboxyphenylmethyloxy)benzoic acid: Similar in structure but with different functional groups.
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Another related compound with carboxylic acid groups.
4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid: A derivative with trimethylsilyl groups.
Uniqueness
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is unique due to its combination of hydroxy, methoxy, and styryl groups attached to a pyrazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C28H24N2O6 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
4-[3,5-bis[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H24N2O6/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34/h3-17,31-32H,1-2H3,(H,33,34)/b9-3+,10-4+ |
Clave InChI |
YGYTXIIKPGDXIO-LQIBPGRFSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=C(C=C4)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=C(C=C4)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)


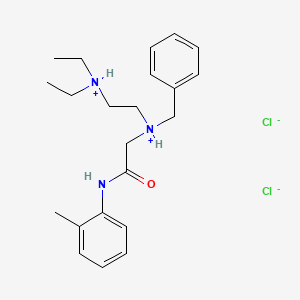


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
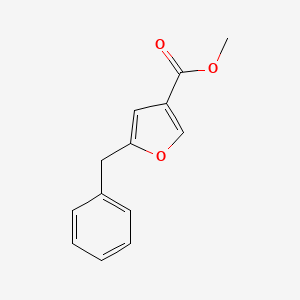
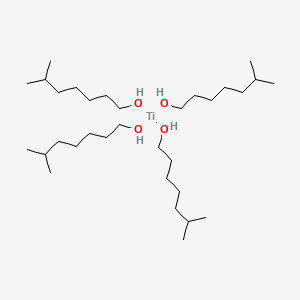
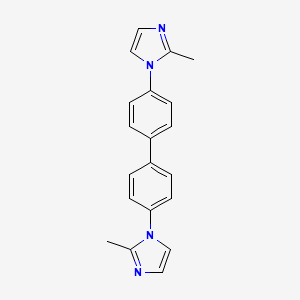
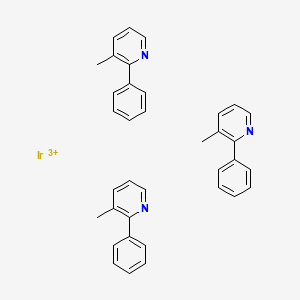

![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
